![molecular formula C23H25N3O B11942273 (E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole core, a piperazine moiety, and a propenone group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the indole derivative with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride.
Formation of the Propenone Group: The final step involves the condensation of the indole-piperazine intermediate with benzaldehyde under basic conditions to form the propenone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one: shares structural similarities with other indole derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both the piperazine and propenone groups in the same molecule adds to its structural complexity and potential for diverse biological activities.
- Biological Activity : Its unique combination of functional groups may confer distinct biological properties compared to other indole derivatives.
特性
分子式 |
C23H25N3O |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O/c1-24-13-15-25(16-14-24)18-26-17-20(21-9-5-6-10-22(21)26)11-12-23(27)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3/b12-11+ |
InChIキー |
XYFKJAJAPHELHU-VAWYXSNFSA-N |
異性体SMILES |
CN1CCN(CC1)CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CC=C4 |
正規SMILES |
CN1CCN(CC1)CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


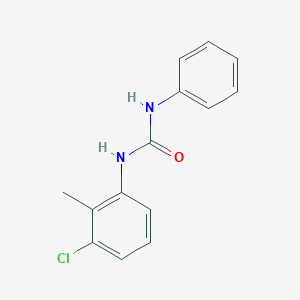
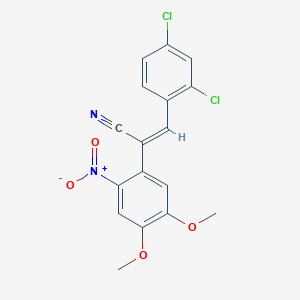
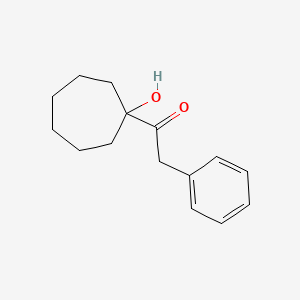
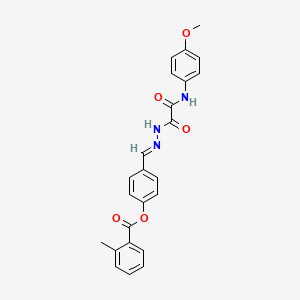
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

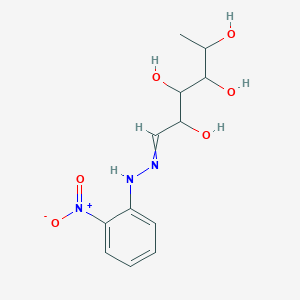
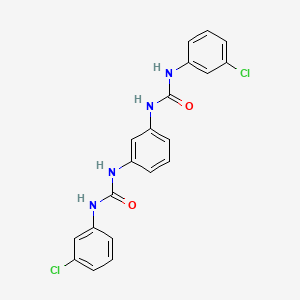


![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)
